molecular formula C15H12N2O B12860989 N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide CAS No. 893738-63-1

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide

Cat. No.: B12860989
CAS No.: 893738-63-1
M. Wt: 236.27 g/mol
InChI Key: CFESTTCKUORSSL-UHFFFAOYSA-N
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Description

N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide is an organic compound characterized by the presence of a biphenyl group substituted with a cyano group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 4’-cyano[1,1’-biphenyl]-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Reactions

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide can undergo various chemical transformations:

  • Oxidation : The cyano group can be oxidized to form carboxylic acids.
  • Reduction : The cyano group can be reduced to form amines.
  • Substitution : The acetamide group can participate in nucleophilic substitution reactions.

Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new materials and pharmaceuticals.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets may lead to significant insights into enzyme functions and receptor activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against specific cancer cell lines. For instance, it has shown effectiveness against A549 lung carcinoma cells by inducing apoptosis through caspase activation pathways.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects on human lung cancer cells (A549), researchers found that treatment with varying concentrations (5 µM to 20 µM) resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers such as cleaved caspases and PARP cleavage.

Case Study 2: Anti-inflammatory Mechanism Investigation

A separate investigation into the anti-inflammatory effects revealed that this compound significantly reduced levels of nitric oxide and cytokines in LPS-stimulated macrophages. The study concluded that the compound could be a potential therapeutic agent for inflammatory diseases due to its ability to modulate immune responses.

Mechanism of Action

The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor function by blocking ligand binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of both cyano and acetamide functional groups, which confer distinct chemical reactivity and potential biological activities. Its biphenyl structure also contributes to its stability and versatility in various applications .

Biological Activity

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide is an organic compound notable for its unique structural features, including a cyano group attached to a biphenyl structure and linked to an acetamide group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C15_{15}H12_{12}N2_{2}O, with a molecular weight of approximately 250.29 g/mol. The synthesis typically involves the reaction of 4-cyanobiphenyl with acetic anhydride under reflux conditions, often utilizing a catalyst to enhance yield and purity through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The cyano group enhances the compound's reactivity, allowing it to interact effectively with biological targets such as bacterial enzymes and receptors.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis by activating caspases and disrupting mitochondrial function .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The cyano group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes.
  • Hydrogen Bonding : The acetamide moiety facilitates hydrogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity towards targets such as enzymes and receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct advantages of this compound over structurally similar compounds. For example, while other biphenyl derivatives may exhibit moderate biological activity, the unique positioning of the cyano group in this compound contributes significantly to its enhanced reactivity and potential therapeutic effects.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateElectrophilic interactions; hydrogen bonding
N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamideModerateLowElectrophilic interactions
Other Biphenyl DerivativesLowModerateVaries by structure

Case Studies

Several case studies underline the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : In a study involving various bacterial strains, this compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction confirmed by flow cytometry analysis.

Properties

CAS No.

893738-63-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[3-(4-cyanophenyl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O/c1-11(18)17-15-4-2-3-14(9-15)13-7-5-12(10-16)6-8-13/h2-9H,1H3,(H,17,18)

InChI Key

CFESTTCKUORSSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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